

Preliminary Studies on Samarium-149 Neutron Absorption: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-149

Cat. No.: B080668

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the neutron absorption characteristics of **Samarium-149** (^{149}Sm). It is intended for researchers, scientists, and professionals in drug development who may utilize neutron-based techniques or require an understanding of neutron capture processes. This document summarizes key quantitative data, details common experimental protocols for measuring neutron absorption, and visualizes the relevant nuclear processes and experimental workflows.

Introduction to Samarium-149 as a Neutron Absorber

Samarium-149 is a stable isotope of samarium that exhibits a remarkably high thermal neutron absorption cross-section, making it a significant nuclide in the field of nuclear science and technology.^[1] Its ability to efficiently capture neutrons has led to its use in the control rods of nuclear reactors to regulate the fission process.^[2] In the context of medical and research applications, understanding the neutron absorption properties of various isotopes is crucial for techniques such as neutron activation analysis and for shielding considerations in facilities utilizing neutron sources.

The primary source of ^{149}Sm in nuclear reactors is as a fission product, primarily from the fission of Uranium-235.^[1] It is not a direct fission product but results from the beta decay of

Neodymium-149 (^{149}Nd) through Promethium-149 (^{149}Pm).^[3] This production pathway is a key factor in its temporal concentration and impact in a neutron environment.

Quantitative Data on Neutron Absorption

The neutron absorption capacity of a nuclide is quantified by its neutron capture cross-section (σ), typically measured in units of barns (1 barn = 10^{-24} cm 2).^[4] The cross-section is highly dependent on the energy of the incident neutron. For ^{149}Sm , the thermal neutron capture cross-section is particularly large. The following tables summarize the key quantitative data for the neutron absorption of **Samarium-149** at different neutron energies.

Table 1: Thermal Neutron Cross-Section of **Samarium-149**

Parameter	Value	Unit	Reference
Thermal Neutron Absorption Cross-Section (at 0.0253 eV)	~40,140 - 42,000	barns	[1][5]
Total Cross-Section (at 0.0253 eV)	40,720	barns	[6]
(n,y) Reaction Cross-Section (at 0.0253 eV)	40,540	barns	[6]
Maxwellian Averaged (n,total) Cross-Section (at 300K)	68,780	barns	[6]
Maxwellian Averaged (n,y) Cross-Section (at 300K)	68,350	barns	[6]

Table 2: **Samarium-149** Neutron Cross-Sections at Various Energies

Reaction Type	14 MeV	Fission Spectrum Average	Unit	Reference
(n,total)	5.199	6.763	barns	[6]
(n,elastic)	2.928	4.243	barns	[6]
(n,inelastic)	-	2.286	barns	[6]
(n,2n)	1.987	0.01249	barns	[6]
(n,γ)	8.819×10^{-4}	0.2216	barns	[6]
(n,p)	0.009181	5.013×10^{-6}	barns	[6]
(n,α)	0.002485	1.304×10^{-5}	barns	[6][7]

Experimental Protocols for Neutron Cross-Section Measurement

The determination of neutron cross-sections is a fundamental experimental task in nuclear physics. The time-of-flight (TOF) technique is a widely used method for measuring energy-dependent cross-sections.[8][9] A prominent facility for such measurements is the Rensselaer Polytechnic Institute's Gaerttner LINAC (Linear Accelerator) Center.[10]

Time-of-Flight (TOF) Technique

The TOF method relies on measuring the time it takes for neutrons of a specific energy to travel a known distance.[8][9]

- **Neutron Production:** A pulsed beam of electrons from a linear accelerator strikes a target (e.g., tantalum), producing a burst of high-energy photons. These photons then interact with a secondary target (e.g., a photoneutron target) to generate a pulse of neutrons with a wide range of energies.[6]
- **Neutron Flight Path:** The neutrons travel down a long, evacuated tube called a flight path. The length of this path is precisely known.

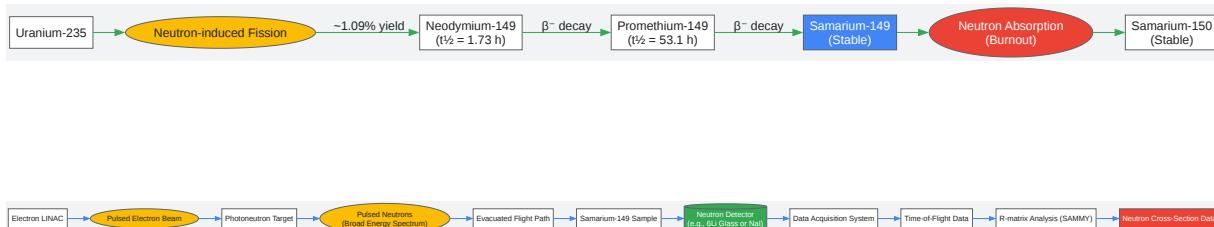
- Timing: The time between the initial neutron pulse and the detection of a neutron at the end of the flight path is measured.
- Energy Determination: Since the distance is known, the velocity of the neutron can be calculated from the time of flight. The kinetic energy of the neutron is then determined from its velocity.

Neutron Capture and Transmission Measurements

Two primary types of measurements are performed to determine the neutron cross-sections:

- Transmission Measurement: This measures the total neutron cross-section. A neutron detector is placed at the end of the flight path, and the neutron beam is passed through a sample of the material being studied (in this case, **Samarium-149**). The number of neutrons that pass through the sample without interacting is compared to the number that pass through without the sample in the beam. This ratio allows for the calculation of the total probability of interaction, or the total cross-section.[10]
- Capture Measurement: This specifically measures the neutron capture cross-section. The sample is placed in the neutron beam, and detectors are positioned around the sample to detect the gamma rays emitted when a neutron is captured by a nucleus. The rate of these gamma-ray detections is proportional to the neutron capture rate, from which the capture cross-section can be derived.[10]

Experimental Setup at RPI LINAC


A typical experimental setup for measuring the neutron cross-section of ^{149}Sm at the RPI LINAC facility involves the following components:

- Neutron Source: The LINAC produces a pulsed electron beam that generates neutrons via a photoneutron target.[6]
- Sample Preparation: Metallic or liquid samples of samarium are used. For measurements of very strong resonances, dilute solutions of samarium nitrate in deuterated water (D_2O) are prepared to avoid saturation effects.[6] The samples are precisely positioned in the neutron beam.

- Detectors:
 - For Transmission Measurements: ${}^6\text{Li}$ glass scintillation detectors are commonly used. These detectors have a high efficiency for detecting thermal neutrons.[11]
 - For Capture Measurements: A multiplicity-type capture detector, such as a 16-section sodium iodide (NaI) detector, is employed. This type of detector is designed to detect the multiple gamma rays emitted in a cascade following neutron capture.[11]
- Data Acquisition: A sophisticated data acquisition system records the time-of-flight and detector signals for each neutron event.
- Data Analysis: The collected data is analyzed using specialized nuclear data analysis software, such as the multi-level R-matrix Bayesian code SAMMY. This software fits the experimental data to theoretical models to extract the resonance parameters and cross-section values.[11]

Visualizing Nuclear Processes and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geebeeinternational.com [geebeeinternational.com]
- 2. indico.bnl.gov [indico.bnl.gov]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. 6Li-Glass | Scintillation Crystal - X-Z LAB [x-zlab.com]
- 5. hahn.ne.rpi.edu [hahn.ne.rpi.edu]
- 6. R-Matrix Analysis of the Neutron-Induced Cross Sections on 143Nd and 147,149Sm Measured at LANSCE [Slides] (Conference) | OSTI.GOV [osti.gov]
- 7. Neutron Time-of-Flight Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-of-Flight spectroscopy - Dynamics - Techniques for ... - Neutron research - The NMI3 information portal [nmi3.eu]
- 9. The Gaerttner LINAC Center [linac.rpi.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary Studies on Samarium-149 Neutron Absorption: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080668#preliminary-studies-on-samarium-149-neutron-absorption>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com